molecular formula C8H5F2NO B14885676 2,3-Difluoro-4-(hydroxymethyl)benzonitrile

2,3-Difluoro-4-(hydroxymethyl)benzonitrile

Cat. No.: B14885676
M. Wt: 169.13 g/mol
InChI Key: KIHWDBKCEXVRTL-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-(hydroxymethyl)benzonitrile is an organic compound with the molecular formula C8H5F2NO It is a derivative of benzonitrile, where the benzene ring is substituted with two fluorine atoms at the 2 and 3 positions and a hydroxymethyl group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-4-(hydroxymethyl)benzonitrile typically involves the introduction of fluorine atoms and a hydroxymethyl group onto a benzonitrile core. One common method is the reaction of 2,3-difluorobenzonitrile with formaldehyde in the presence of a base to introduce the hydroxymethyl group. The reaction conditions often include a solvent such as methanol or ethanol and a base like sodium hydroxide or potassium carbonate. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-4-(hydroxymethyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: 2,3-Difluoro-4-carboxybenzonitrile.

    Reduction: 2,3-Difluoro-4-(hydroxymethyl)benzylamine.

    Substitution: 2,3-Difluoro-4-(methoxymethyl)benzonitrile.

Scientific Research Applications

2,3-Difluoro-4-(hydroxymethyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4-(hydroxymethyl)benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable intermediate in drug development .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluorobenzonitrile
  • 3-Fluoro-4-(hydroxymethyl)benzonitrile
  • 2,3-Difluoro-4-(trifluoromethoxy)benzonitrile

Uniqueness

2,3-Difluoro-4-(hydroxymethyl)benzonitrile is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions with other molecules. The combination of fluorine atoms and a hydroxymethyl group provides distinct chemical properties that can be leveraged in various applications .

Properties

Molecular Formula

C8H5F2NO

Molecular Weight

169.13 g/mol

IUPAC Name

2,3-difluoro-4-(hydroxymethyl)benzonitrile

InChI

InChI=1S/C8H5F2NO/c9-7-5(3-11)1-2-6(4-12)8(7)10/h1-2,12H,4H2

InChI Key

KIHWDBKCEXVRTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1CO)F)F)C#N

Origin of Product

United States

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